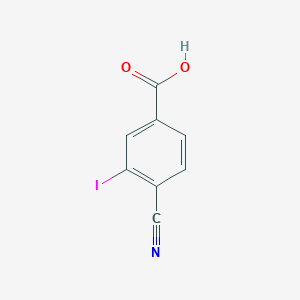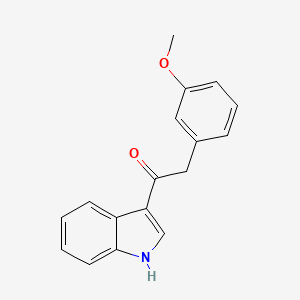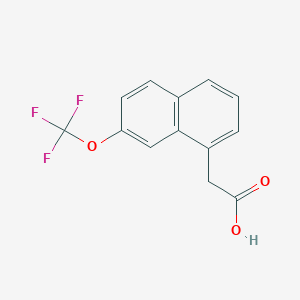
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is a chemical compound with the molecular formula C13H21NO3Si and a molecular weight of 267.4 g/mol . It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a nitrophenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane can be synthesized through the reaction of 3-methyl-4-nitrophenol with tert-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Hydrolysis: The silyl ether bond can be hydrolyzed to yield the corresponding phenol and silanol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl ether bond.
Major Products Formed
Oxidation: 3-methyl-4-aminophenoxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 3-methyl-4-nitrophenol and tert-butyldimethylsilanol.
Applications De Recherche Scientifique
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed hydrolysis reactions.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane involves the cleavage of the silyl ether bond under specific conditions. This cleavage can be catalyzed by enzymes such as silicatein, which hydrolyze the silicon-oxygen bond. The molecular targets include the phenoxy and silyl groups, and the pathways involved are primarily hydrolysis and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethyl(2-methyl-4-nitrophenoxy)silane
- tert-Butyldimethyl(4-nitrophenoxy)silane
- tert-Butyldimethyl(3-nitrophenoxy)silane
Uniqueness
tert-Butyldimethyl(3-methyl-4-nitrophenoxy)silane is unique due to the presence of the 3-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can affect its applications in research and industry .
Propriétés
Formule moléculaire |
C13H21NO3Si |
|---|---|
Poids moléculaire |
267.40 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(3-methyl-4-nitrophenoxy)silane |
InChI |
InChI=1S/C13H21NO3Si/c1-10-9-11(7-8-12(10)14(15)16)17-18(5,6)13(2,3)4/h7-9H,1-6H3 |
Clé InChI |
XVEOMACMUJTFNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)


![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)




